molecular formula C10H13ClN2O B3052857 N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide CAS No. 468718-69-6

N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide

Cat. No.: B3052857
CAS No.: 468718-69-6
M. Wt: 212.67
InChI Key: HHGRYBJCZLWBBB-UHFFFAOYSA-N
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Description

N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 3-position and an amide group attached to a 2,2-dimethylpropanamide moiety

Future Directions

While specific future directions for “N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide” are not available, research into similar compounds continues to be of interest, particularly in the development of new insecticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide can be achieved through several methods. One common approach involves the reaction of 3-chloropyridine-2-carboxylic acid with 2,2-dimethylpropanamide in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon (Pd/C).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane, and mild temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4), solvents such as tetrahydrofuran (THF), and low temperatures.

Major Products

    Substitution: Formation of N-(3-substituted-pyridin-2-yl)-2,2-dimethylpropanamide derivatives.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamine.

Scientific Research Applications

N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with specific biological targets.

    Agrochemicals: The compound is investigated for its insecticidal properties, particularly against pests like Lepidoptera.

    Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with various enzymes and receptors, providing insights into its potential biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)-2,2-dimethylpropanamide
  • N-(3-bromopyridin-2-yl)-2,2-dimethylpropanamide
  • N-(3-fluoropyridin-2-yl)-2,2-dimethylpropanamide

Uniqueness

N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide is unique due to the presence of the chlorine atom at the 3-position of the pyridine ring. This substitution can significantly influence its chemical reactivity and biological activity compared to its analogs. For instance, the chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target sites .

Properties

IUPAC Name

N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGRYBJCZLWBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237176
Record name N-(3-Chloro-2-pyridinyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468718-69-6
Record name N-(3-Chloro-2-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=468718-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-2-pyridinyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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